μ-Opioid Receptor Binding Affinity: Bilaid C Demonstrates 14.8-Fold Higher Affinity Than Its Direct Derivative Bilaid C1
Bilaid C binds to the human μ-opioid receptor with a Ki of 210 nM in HEK293 cell membrane preparations, compared to its direct structural derivative Bilaid C1 (H-L-Tyr-D-Val-L-Val-D-Phe-NH₂) which exhibits a Ki of 3.1 μM under identical assay conditions [1]. This represents a 14.8-fold difference in target engagement potency attributable solely to the C-terminal structural variation.
| Evidence Dimension | Binding affinity (Ki) to human μ-opioid receptor |
|---|---|
| Target Compound Data | Ki = 210 nM (0.21 μM) |
| Comparator Or Baseline | Bilaid C1: Ki = 3.1 μM (3,100 nM) |
| Quantified Difference | 14.8-fold higher affinity for Bilaid C |
| Conditions | HEK293 cell membranes expressing the human μ-opioid receptor; competitive radioligand binding assay |
Why This Matters
This affinity differential dictates experimental sensitivity thresholds, enabling Bilaid C to achieve equivalent receptor occupancy at substantially lower concentrations than Bilaid C1, which directly impacts assay design, compound consumption rates, and procurement cost-per-experiment calculations.
- [1] Dekan, Z., Sianati, S., Yousuf, A., et al. A tetrapeptide class of biased analgesics from an Australian fungus targets the μ-opioid receptor. Proceedings of the National Academy of Sciences, 2019, 116(43), 21654-21662. View Source
